molecular formula C16H16O5 B1608183 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 313471-13-5

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Cat. No. B1608183
CAS RN: 313471-13-5
M. Wt: 288.29 g/mol
InChI Key: ULRQUCQIGHCXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid” is a chemical compound with the CAS Number: 313471-13-5 . It has a molecular weight of 288.3 and its linear formula is C16H16O5 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O5/c1-9(15(17)18)20-10-6-7-12-11-4-2-3-5-13(11)16(19)21-14(12)8-10/h6-9H,2-5H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., might be available in specialized chemical databases or literature.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of 7,8-Benzocoumarin-4-acetic acid : This study examines the crystal structure of a compound closely related to the one . The analysis reveals details about the molecule's planarity and hydrogen bonding patterns, which are essential for understanding its chemical behavior (Swamy et al., 2015).

Organic Synthesis and Catalysis

  • Efficient Oxidation of Alcohols : This research demonstrates the catalytic oxidation of alcohols using a combination of N-hydroxyphthalimide and a Co species, a process that could potentially involve compounds similar to the one (Iwahama et al., 2000).

Synthesis and Fluorescence Properties

  • Syntheses of Benzo[c]coumarin Carboxylic Acids and Fluorescence Properties : This study synthesizes and examines the fluorescence properties of various benzo[c]coumarin carboxylic acids, which could include compounds structurally similar to the one (Shi et al., 2017).
  • Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives : This research focuses on synthesizing derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, evaluating their antiproliferative activities, and studying their fluorescence properties, which may be relevant to the compound (Fu et al., 2015).

Synthesis of Novel Chemical Structures

  • Economical Synthesis of Novel Class of Heteroatom Containing Partially Reduced Polycyclic Aromatic Hydrocarbons : This paper presents an efficient synthesis method for heteroatom-containing aromatic hydrocarbons, potentially applicable to the synthesis of related compounds (Pratap & Ram, 2009).

Antioxidant Activity

  • The Antioxidant Activity of New Coumarin Derivatives : Investigates the antioxidant properties of new coumarin derivatives, which might be structurally similar or related to the compound (Kadhum et al., 2011).

Biological Activities and Applications

  • Antiherbivore Prenylated Benzoic Acid Derivatives from Piper Kelleyi : Discusses the isolation of compounds from Piper Kelleyi and their potential biological activities, which may include structures similar to the compound (Jeffrey et al., 2014).

Safety and Hazards

As with any chemical, handling “2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid” should be done in accordance with good laboratory practices and safety guidelines. A Material Safety Data Sheet (MSDS) would provide detailed safety and hazard information .

properties

IUPAC Name

2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9(15(17)18)20-10-6-7-12-11-4-2-3-5-13(11)16(19)21-14(12)8-10/h6-9H,2-5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRQUCQIGHCXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378159
Record name 2-[(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313471-13-5
Record name 2-[(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
Reactant of Route 5
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.